Product packaging for Methyl 2-cyclopentyl-2-hydroxyacetate(Cat. No.:CAS No. 39163-42-3)

Methyl 2-cyclopentyl-2-hydroxyacetate

Cat. No.: B2434364
CAS No.: 39163-42-3
M. Wt: 158.197
InChI Key: NZXMCCQZCPSJRU-UHFFFAOYSA-N
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Description

Structural Features and Functional Group Analysis

The structure of Methyl 2-cyclopentyl-2-hydroxyacetate incorporates three key features: a methyl ester, an α-hydroxyl group, and a cyclopentyl substituent. The central carbon atom, bonded to the hydroxyl group, the cyclopentyl ring, and the carbonyl of the ester, is a chiral center.

α-Hydroxy Ester Moiety : This functional group consists of an ester where a hydroxyl group is attached to the carbon atom adjacent to the carbonyl group. α-Hydroxy acids (AHAs) and their corresponding esters are known for their distinct chemical reactivity and are stronger acids than their non-hydroxylated counterparts due to internal hydrogen bonding. wikipedia.org The presence of both a hydrogen-bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygens) influences the compound's physical properties and intermolecular interactions.

Cyclopentyl Group : The five-membered cyclopentane (B165970) ring is a common feature in many natural products and bioactive molecules. baranlab.orgscirp.org Unlike the relatively rigid cyclopropane (B1198618) or the stable chair conformation of cyclohexane (B81311), the cyclopentane ring is non-planar and flexible, adopting puckered conformations to minimize ring strain. u-szeged.hulibretexts.org The two most common conformations are the "envelope," where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair," with one atom above and one below the plane of the other three. youtube.comyoutube.com This conformational flexibility is a key aspect of its stereochemistry. libretexts.org

Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
IUPAC Name This compound
Functional Groups Ester, Secondary Alcohol, Cycloalkane
Chiral Center Yes (at C2)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Academic Significance within Organic Chemistry

The academic importance of this compound stems from the combination of its constituent functional groups, which are central to various fields of chemical research.

α-Hydroxy esters are valuable chiral building blocks in organic and medicinal chemistry. researchgate.net Their synthesis and transformation are of great interest for creating more complex molecules with specific biological activities. wikipedia.org Similarly, the cyclopentane ring is a crucial structural motif found in a wide array of bioactive compounds, including prostaglandins (B1171923) and certain antibiotics. acs.orgnih.gov The synthesis of molecules containing substituted cyclopentane rings has been a significant challenge and a focus of research for decades. baranlab.orgoregonstate.edu

The presence of a cyclopentyl group can conformationally restrict a molecule, which is a strategy often used in medicinal chemistry to improve a compound's binding affinity and selectivity for biological targets. nih.gov Therefore, a compound like this compound serves as an interesting model for studying the interplay between the reactive α-hydroxy ester group and the stereochemically complex cyclopentyl ring.

Overview of Research Directions Pertaining to α-Hydroxy Esters

Research pertaining to α-hydroxy esters is diverse and dynamic, focusing on their synthesis, stereochemical control, and application.

A primary research direction is the development of efficient and stereoselective synthetic methods. This includes chemoenzymatic strategies, where chemical reactions are combined with enzymatic processes to achieve high enantiomeric purity. researchgate.net Other approaches involve the use of metal-complex catalysts or organocatalysts to synthesize enantiomerically enriched α-hydroxy esters from prochiral precursors. nih.gov Modern methods focus on sustainable synthesis, such as the dehydrogenative coupling of ethylene (B1197577) glycol with alcohols to produce α-hydroxy acids, which can then be esterified. acs.org

Common synthetic routes to α-hydroxy esters include the hydrolysis of α-halocarboxylic acids followed by esterification, or the reaction of α-hydroxynitriles with an alcohol in the presence of a hydrogen halide. wikipedia.orggoogle.com Transesterification, where one ester is converted into another by reaction with an alcohol, is another established method. google.com

Applications of α-hydroxy esters are also a significant area of investigation. They are used as precursors for polymers, such as poly(lactic acid), a biodegradable plastic. researchgate.net In the pharmaceutical industry, they are explored as permeation enhancers to improve the absorption of drugs through the skin. google.com Furthermore, their utility as versatile intermediates allows for their conversion into other important functional groups, including α-hydroxy ketones through reactions like the acyloin condensation. jove.com

Historical Context of Related Cyclopentyl Compounds in Chemical Synthesis

The study of cyclopentyl compounds has a rich history, marked by initial challenges that spurred the development of novel synthetic methodologies. While six-membered cyclohexane rings could be readily synthesized via established methods like the Diels-Alder and Robinson Annulation reactions, equivalent general methods for cyclopentane synthesis were historically lacking. baranlab.orgscribd.com This made the construction of the cyclopentane ring a more complex synthetic problem. baranlab.org

One of the earliest preparations of a related compound, cyclopentene, was reported by Carl Gärtner in 1893 from the reaction of iodocyclopentane (B73287) with potassium hydroxide (B78521). wikipedia.org Early synthetic efforts often contended with the inherent strain and conformational properties of five-membered rings. u-szeged.hu

Over the 20th century, a vast number of methods were developed to address this challenge. These synthetic strategies can be broadly categorized and include:

Ionic Reactions : Methods based on aldol (B89426) condensations and intramolecular enolate alkylations became foundational for forming the five-membered ring. scribd.com

Metal-Mediated Reactions : The use of Grignard reagents and organocuprates for Michael additions followed by alkylation provided powerful routes to functionalized cyclopentanes. baranlab.orgscribd.com

Cycloaddition Reactions : While lacking a direct equivalent of the Diels-Alder reaction, various [3+2] cycloaddition strategies have been developed to construct the cyclopentane framework. organic-chemistry.orgresearchgate.net

Radical Cyclizations : The development of radical-based reactions offered another pathway for ring closure, complementing ionic methods.

The persistent interest in cyclopentane synthesis has been driven by the discovery of numerous natural products containing this ring system, which often exhibit significant biological activity. oregonstate.edu This has made the stereocontrolled synthesis of substituted cyclopentanes a key objective in modern organic chemistry. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B2434364 Methyl 2-cyclopentyl-2-hydroxyacetate CAS No. 39163-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclopentyl-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXMCCQZCPSJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Cyclopentyl 2 Hydroxyacetate

Established Synthetic Routes to α-Hydroxyacetate Derivatives

Several classical and modern synthetic strategies are employed for the preparation of α-hydroxyacetate derivatives like Methyl 2-cyclopentyl-2-hydroxyacetate.

A direct and fundamental approach to synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-cyclopentyl-2-hydroxyacetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the desired ester, a large excess of methanol is typically used, which also serves as the solvent. libretexts.orgmasterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com

This approach involves the creation of the carbon-carbon bond between the cyclopentyl group and the acetate (B1210297) backbone. One common strategy is the nucleophilic addition of a cyclopentyl organometallic species to an electrophilic two-carbon carbonyl compound. For instance, the addition of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or cyclopentyl lithium to methyl glyoxylate (B1226380) (or its derivatives) would yield the target molecule after an aqueous workup. chemrxiv.org

Modern variations of hydroxyalkylation, such as photoredox-catalyzed methods, can also be employed. chemrxiv.orgrsc.org These methods often involve the generation of α-hydroxyalkyl radicals from readily available α-hydroxy carboxylic acids which can then be coupled with suitable acceptors. chemrxiv.orgrsc.org

A highly effective route to this compound is through the reduction of the corresponding α-ketoester, Methyl 2-cyclopentyl-2-oxoacetate. The ketone functionality of the α-ketoester can be selectively reduced to a secondary alcohol without affecting the ester group.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). Other hydride reagents can also be employed. Enzymatic reductions are also a viable option for this type of transformation, often providing high levels of stereoselectivity. researchgate.net This method is advantageous due to the commercial availability of the α-ketoester precursor and the generally high yields and mild conditions of the reduction step.

The reaction is as follows: Methyl 2-cyclopentyl-2-oxoacetate + [Reducing Agent] → this compound

The Grignard reaction is a powerful tool for C-C bond formation and is well-suited for the synthesis of α-hydroxy esters. youtube.com To synthesize this compound, cyclopentylmagnesium bromide can be reacted with methyl glyoxylate. The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic aldehyde carbon of methyl glyoxylate. youtube.com The reaction mixture is then treated with a mild acid in an aqueous workup to protonate the resulting alkoxide, yielding the final hydroxyl group.

It is crucial to perform the reaction under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic solvents like water. youtube.com

Interactive Table: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey TransformationGeneral Advantages
Fischer Esterification2-cyclopentyl-2-hydroxyacetic acid, MethanolAcid-catalyzed esterificationDirect, uses readily available starting materials.
HydroxyalkylationCyclopentyl organometallic, Methyl glyoxylateNucleophilic additionBuilds the carbon skeleton directly.
Reduction of KetoesterMethyl 2-cyclopentyl-2-oxoacetateSelective ketone reductionOften high-yielding, mild conditions.
Grignard ReactionCyclopentylmagnesium bromide, Methyl glyoxylateNucleophilic additionClassic, reliable C-C bond formation.

Reaction Parameters and Optimization Strategies

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound.

The choice of reactants and their molar ratios significantly influences the outcome of the synthesis.

For Fischer Esterification: The reaction is an equilibrium. masterorganicchemistry.com To maximize the yield of the ester, the alcohol (methanol) is typically used in a large stoichiometric excess to shift the equilibrium toward the products, according to Le Châtelier's principle. libretexts.org Using a 10-fold excess of alcohol can significantly increase the ester yield. masterorganicchemistry.com The concentration of the acid catalyst also impacts the reaction rate. numberanalytics.com

For Reduction of Ketoesters: The stoichiometry of the reducing agent is crucial. A slight excess (e.g., 1.1 to 1.5 equivalents) of a mild reducing agent like NaBH₄ is often used to ensure complete conversion of the ketoester. Using a large excess can sometimes lead to the reduction of the ester group, although this is generally much slower than ketone reduction.

For Grignard Reactions: The Grignard reagent is typically used in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the electrophile (methyl glyoxylate) to account for any reagent that may be quenched by trace amounts of moisture or acidic protons and to drive the reaction to completion. The purity and activity of the magnesium metal and the dryness of the solvent are paramount for successful Grignard reagent formation.

Interactive Table: Stoichiometric Considerations

Reaction TypeKey ReactantTypical Stoichiometric Ratio (vs. Substrate)Rationale
Fischer EsterificationMethanolLarge Excess (e.g., >10 eq.)Shifts equilibrium to favor product formation. libretexts.orgmasterorganicchemistry.com
Ketoester ReductionNaBH₄1.1 - 1.5 eq.Ensures complete conversion without over-reduction.
Grignard ReactionCyclopentylmagnesium bromide1.1 - 1.2 eq.Accounts for potential quenching and drives completion.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of α-hydroxy esters, influencing reaction rates, catalyst activity, and product selectivity. For the reduction of α-keto esters like Methyl 2-cyclopentyl-2-oxoacetate, the solvent's polarity, coordinating ability, and protic or aprotic nature are key factors.

Protic solvents such as methanol and ethanol are commonly used in catalytic hydrogenation reactions. Methanol, for instance, has been identified as an effective solvent for the reductive amination of ketones, a related transformation, due to its ability to facilitate high hydrogenation activity. researchgate.net In biocatalytic reductions of α-keto esters, aqueous media or co-solvents like ethanol are often employed, providing a "green" and effective environment for the enzymatic process. abap.co.in

Aprotic solvents, both polar and non-polar, also find application. Ethers like tetrahydrofuran (THF) and 1,4-dioxane (B91453) are frequently used. However, in some catalytic systems, strongly coordinating polar aprotic solvents such as dimethylformamide (DMF) can be detrimental. These solvents can occupy the active sites on the catalyst surface, thereby inhibiting the reaction. researchgate.net In contrast, non-polar solvents like petroleum ether have been successfully used in reductions mediated by baker's yeast, offering advantages such as simplified purification procedures. unirioja.es

The selection of an appropriate solvent system is therefore a crucial step in optimizing the synthesis of this compound, with the ideal choice depending on the specific reducing agent and catalyst used.

Table 1: Influence of Different Solvent Systems on α-Hydroxy Ester Synthesis
Solvent TypeExample(s)General Application/EffectReference
ProticMethanol, Ethanol, WaterCommon in catalytic hydrogenation and biocatalysis; can participate in the reaction mechanism. researchgate.netabap.co.in
Aprotic PolarTetrahydrofuran (THF), Dimethylformamide (DMF)Widely used, but strong coordination (e.g., DMF) can inhibit catalyst activity. researchgate.net
Aprotic Non-PolarPetroleum EtherUsed in specific biocatalytic reductions; simplifies product isolation. unirioja.es

Temperature and Pressure Control in Synthetic Protocols

Temperature and pressure are critical parameters in the catalytic hydrogenation of α-keto esters to α-hydroxy esters. These variables directly influence the reaction kinetics, catalyst stability, and selectivity of the reduction.

Temperature: The reaction temperature affects the rate of hydrogenation. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the α-hydroxy ester product or decomposition of the catalyst. For instance, traditional ester hydrogenations using copper-chromite catalysts often require high temperatures in the range of 200-400°C. researchgate.net In contrast, kinetic studies on the hydrogenation of dimethyl oxalate (B1200264) have been conducted at milder temperatures of 483 K to 513 K (210 to 240°C). mdpi.com For stereoselective reductions, very low temperatures, such as -78°C, are often employed to maximize diastereoselectivity. thieme-connect.com The optimal temperature for the synthesis of this compound would need to be determined empirically to balance reaction speed with product purity.

Pressure: In catalytic hydrogenation, hydrogen pressure is a key factor. Higher pressures increase the concentration of hydrogen on the catalyst surface, which typically accelerates the reaction rate. libretexts.org Industrial-scale ester hydrogenations can operate at very high pressures, from 10 to 20 MPa (approximately 100 to 200 atmospheres). researchgate.net However, significant research has focused on developing catalysts that are effective at lower pressures. For example, the hydrogenation of certain α-amino and α-hydroxy esters has been achieved at 100 bar (10 MPa). researchgate.net The kinetic study of dimethyl oxalate hydrogenation was performed at pressures ranging from 1.5 to 2.5 MPa. mdpi.com The choice of pressure is often linked to the activity of the catalyst and the desired reaction time.

Reaction Time Optimization and Monitoring

Optimizing the reaction time is essential for maximizing the yield and purity of this compound. Insufficient reaction time leads to incomplete conversion of the starting material, Methyl 2-cyclopentyl-2-oxoacetate, while excessively long reaction times can promote the formation of by-products through side reactions. biotage.com

The progress of the reduction is typically monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting keto-ester and the appearance of the desired hydroxy-ester product. The reaction is considered complete when the starting material is no longer detected.

The optimal reaction time is dependent on several factors, including the substrate concentration, catalyst loading, temperature, and pressure. For example, biocatalytic reductions of α-keto esters can have reaction times ranging from 4 to 48 hours. abap.co.in Homogeneous catalytic hydrogenations of esters have been reported to proceed to completion in 16 to 18 hours. acs.org In some highly efficient systems, such as the transfer hydrogenation of acetophenone, near-complete conversion can be achieved in as little as 120 minutes. nih.gov Careful monitoring and optimization are therefore necessary to identify the point at which the highest yield of the pure product is obtained. biotage.com

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound. Various catalytic methods, including acid-catalyzed, base-catalyzed, and transition metal-catalyzed reactions, can be employed, primarily targeting the reduction of the precursor α-keto ester.

Acid-Catalyzed Methods

While direct acid-catalyzed reduction of a ketone is not a standard method, acids, particularly Lewis acids, play a significant role as co-catalysts in stereoselective reductions. In the reduction of α-alkyl-β-keto esters, Lewis acids like titanium tetrachloride (TiCl₄) and cerium trichloride (B1173362) (CeCl₃) are used to control the stereochemical outcome by forming chelated intermediates with the substrate, thereby directing the approach of the hydride reducing agent. researchgate.net

Furthermore, acid catalysis is fundamental in related synthetic steps. For instance, the formation of acetals and ketals from aldehydes and ketones, which can be used as a protective group strategy, is catalyzed by acid. ncert.nic.in A patented process also describes the synthesis of α-hydroxy-esters from α-hydroxy-nitriles via an intermediate that is formed in the presence of an acid like hydrochloric acid. google.com These examples highlight the utility of acid catalysis in synthetic routes leading to or involving α-hydroxy esters.

Base-Catalyzed Methods

Additionally, base-catalyzed isomerizations can lead to the formation of hydroxy esters from other functional groups. A notable example is the base-catalyzed isomerization of epoxy-esters, which can yield α-hydroxy esters. rsc.org Reactions like the Aldol (B89426) condensation, which is catalyzed by a dilute base, are classic methods for forming β-hydroxy carbonyl compounds and demonstrate the role of bases in creating hydroxylated structures. ncert.nic.in While not a direct reduction, these base-mediated transformations represent potential alternative pathways in a multi-step synthesis.

Transition Metal Catalysis in Related Systems

Transition metal catalysis is the most prominent and efficient method for the reduction of the carbonyl group in α-keto esters to afford α-hydroxy esters. This is typically achieved through catalytic hydrogenation, utilizing a variety of transition metals, either in heterogeneous or homogeneous systems. acs.org

Heterogeneous Catalysis: Solid-supported catalysts are widely used due to their ease of separation and recyclability. Common metals include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on carbon. libretexts.org Copper-based catalysts, such as copper-chromite (Adkins catalyst), are traditionally used for ester hydrogenation, though they often require harsh conditions of high temperature and pressure. researchgate.net More recent studies have focused on developing more active and environmentally benign copper catalysts supported on materials like activated carbon. mdpi.com

Homogeneous Catalysis: Soluble transition metal complexes offer high activity and selectivity under milder conditions. Ruthenium (Ru) complexes, in particular, have been extensively developed for the hydrogenation of esters. acs.org For instance, certain ruthenium complexes can catalyze the reduction of optically active esters to their corresponding alcohols without loss of stereochemical integrity. researchgate.net The Nishimura catalyst, a mixed rhodium-platinum oxide, has also been shown to be effective for the hydrogenation of α-amino and α-hydroxy esters at room temperature, albeit at high pressure. researchgate.net

The choice of metal, ligand environment, and reaction conditions allows for fine-tuning of the catalytic process to achieve high yields and selectivity in the synthesis of this compound from its keto-ester precursor.

Table 2: Examples of Transition Metal Catalysts in the Reduction of Esters
Catalyst SystemSubstrate TypeTypical ConditionsReference
Rh/Pt oxide (Nishimura catalyst)α-Amino and α-Hydroxy Esters100 bar H₂, 25°C, 16-20 h researchgate.net
Homogeneous Ru ComplexesAromatic and Aliphatic Esters50 bar H₂, 40°C, 16-18 h, in presence of base acs.org
Copper-ChromiteFatty Acid Esters200-400°C, 10-20 MPa H₂ researchgate.net
Cu on Activated CarbonDimethyl Oxalate210-240°C, 1.5-2.5 MPa H₂ mdpi.com
Pd@SiO₂Acetophenone (ketone)80°C, 120 min (Transfer Hydrogenation) nih.gov

Biocatalytic Transformations to α-Hydroxy Derivatives

The synthesis of chiral α-hydroxy esters like this compound is increasingly benefiting from biocatalytic methods, which offer high enantioselectivity and mild reaction conditions. nih.govresearchgate.net Enzymes such as ketoreductases (KREDs) and lipases are pivotal in these transformations. utexas.edunih.gov

One primary biocatalytic strategy involves the asymmetric reduction of the corresponding α-keto ester, Methyl 2-cyclopentyl-2-oxoacetate. This reaction is often catalyzed by ketoreductases, which stereoselectively deliver a hydride to the ketone functionality. nih.gov The process typically requires a cofactor, such as NADPH, which can be regenerated in situ using a secondary enzyme system, for example, glucose dehydrogenase with glucose as the sacrificial substrate. nih.gov The selection of the specific ketoreductase is crucial as it dictates the stereochemical outcome, yielding either the (R)- or (S)-enantiomer of the desired α-hydroxy ester. nih.gov

Another significant biocatalytic approach is the enzymatic kinetic resolution of a racemic mixture of this compound. nih.gov This is commonly achieved through transesterification or hydrolysis reactions catalyzed by lipases. nih.gov In a typical kinetic resolution, one enantiomer of the racemic alcohol reacts at a much faster rate than the other in the presence of the lipase (B570770) and an acyl donor (for transesterification) or water (for hydrolysis). This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol). The efficiency of this resolution is quantified by the enantiomeric ratio (E), with high E values indicating excellent separation. nih.gov

The following table summarizes key aspects of these biocatalytic methods:

Biocatalytic MethodEnzyme ClassSubstrateKey TransformationAdvantages
Asymmetric ReductionKetoreductases (KREDs)Methyl 2-cyclopentyl-2-oxoacetateStereoselective reduction of a prochiral ketoneHigh enantiomeric excess (ee), direct synthesis of the desired enantiomer
Enzymatic Kinetic ResolutionLipasesRacemic this compoundEnantioselective acylation or hydrolysisAccess to both enantiomers, wide availability of robust enzymes

Mechanistic Investigations of Formation Pathways

Elucidation of Reaction Mechanisms

The formation of this compound via traditional chemical routes, such as the Grignard reaction, involves well-established mechanistic principles. The reaction of methyl 2-cyclopentyl-2-oxoacetate with a Grignard reagent, for instance, is a classic example of nucleophilic addition to a carbonyl group. leah4sci.commasterorganicchemistry.comyoutube.com

The mechanism commences with the nucleophilic attack of the carbanionic carbon of the Grignard reagent (e.g., methylmagnesium bromide) on the electrophilic carbonyl carbon of the α-keto ester. youtube.com This step results in the formation of a tetrahedral intermediate, specifically a magnesium alkoxide. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran, which stabilizes the Grignard reagent. leah4sci.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. youtube.com

In the case of biocatalytic reductions, the mechanism involves the transfer of a hydride ion from the cofactor (NADPH or NADH) to the carbonyl carbon of the substrate, mediated by the ketoreductase enzyme. nih.gov The stereoselectivity of this process is governed by the specific three-dimensional arrangement of the substrate and cofactor within the enzyme's active site.

Identification of Intermediates and Transition States

In the Grignard synthesis of this compound, the primary intermediate is the tetrahedral magnesium alkoxide formed after the initial nucleophilic addition. masterorganicchemistry.com The transition state for this step involves the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl pi bond as the carbon rehybridizes from sp² to sp³. academie-sciences.fr Computational studies on analogous systems have helped to model the energetics of these transition states. academie-sciences.frnih.gov

For enzymatic reactions, the identification of intermediates and transition states is more complex. It involves the formation of an enzyme-substrate complex, followed by the catalytically active transition state where the hydride transfer occurs. Spectroscopic and computational methods are often employed to study these transient species and elucidate the catalytic mechanism of the specific enzyme.

Industrial Scale-Up and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and intensification. pharmafeatures.compharmasalmanac.comcetjournal.itcetjournal.it Key objectives in scaling up are to ensure safety, cost-effectiveness, and sustainability while maintaining high product quality and yield. pharmafeatures.com

For traditional chemical syntheses like the Grignard reaction, challenges on an industrial scale include managing the exothermicity of the reaction and handling large quantities of potentially hazardous reagents. cetjournal.itcetjournal.it Process intensification strategies, such as the use of continuous flow reactors, can offer significant advantages over traditional batch processing. nih.gov Flow chemistry allows for better control of reaction parameters like temperature and mixing, leading to improved safety, consistency, and potentially higher yields. pharmasalmanac.com

In the context of biocatalytic processes, industrial scale-up involves optimizing fermentation or cell-free enzyme reaction conditions. This includes factors such as enzyme loading, substrate concentration, cofactor regeneration efficiency, and downstream processing for product isolation. researchgate.net Immobilization of the enzyme can facilitate its recovery and reuse, thereby improving the economic viability of the process. The development of robust, engineered enzymes with enhanced stability and activity under industrial conditions is also a key area of research. nih.govresearchgate.net

The following table outlines some of the critical considerations for the industrial scale-up of the synthesis of this compound:

ConsiderationGrignard SynthesisBiocatalytic Synthesis
SafetyHandling of pyrophoric Grignard reagents, control of exothermsGenerally safer, aqueous-based systems, mild conditions
Process ControlTemperature and addition rate control are criticalpH, temperature, and substrate/enzyme concentration control
SustainabilityUse of organic solvents, generation of magnesium salt waste"Green" chemistry, use of water as solvent, biodegradable catalysts
Downstream ProcessingQuenching, extraction, and purificationProduct extraction from aqueous media, separation from biomass/enzyme
Cost-EffectivenessCost of starting materials and solventsCost of enzyme production/purchase, cofactor regeneration

Chemical Reactivity and Transformation Studies of Methyl 2 Cyclopentyl 2 Hydroxyacetate

Reactions of the Ester Functional Group

The ester functional group in Methyl 2-cyclopentyl-2-hydroxyacetate is susceptible to nucleophilic acyl substitution, leading to a variety of valuable transformations.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general reaction involves heating this compound with an excess of the desired alcohol in the presence of a catalyst.

The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Table 1: Examples of Transesterification Reactions

Reactant AlcoholCatalystProduct
Ethanol (B145695)H₂SO₄ (catalytic)Ethyl 2-cyclopentyl-2-hydroxyacetate
IsopropanolNaOiPr (catalytic)Isopropyl 2-cyclopentyl-2-hydroxyacetate
tert-Butanolt-BuOK (catalytic)tert-Butyl 2-cyclopentyl-2-hydroxyacetate

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-cyclopentyl-2-hydroxyacetic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is carried out by heating the ester in water with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process.

Base-Promoted Hydrolysis (Saponification): This reaction is irreversible and is carried out by treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Table 2: Conditions for Hydrolysis of this compound

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.)2-Cyclopentyl-2-hydroxyacetic acid
Base-Promoted Hydrolysis1. NaOH, H₂O 2. H₃O⁺2-Cyclopentyl-2-hydroxyacetic acid

The ester functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride ions to the carbonyl carbon. The reaction results in the formation of a diol, 1-cyclopentyl-1,2-ethanediol.

Table 3: Reduction of the Ester Group

Starting MaterialReducing AgentProduct
This compound1. LiAlH₄ 2. H₃O⁺1-Cyclopentyl-1,2-ethanediol

Reactions of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can undergo oxidation and alkylation reactions.

The secondary alcohol can be oxidized to a ketone, yielding Methyl 2-cyclopentyl-2-oxoacetate. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Table 4: Oxidation of the Hydroxyl Group

Oxidizing AgentProduct
CrO₃, H₂SO₄, acetone (B3395972) (Jones Oxidation)Methyl 2-cyclopentyl-2-oxoacetate
Pyridinium chlorochromate (PCC)Methyl 2-cyclopentyl-2-oxoacetate
(COCl)₂, DMSO, Et₃N (Swern Oxidation)Methyl 2-cyclopentyl-2-oxoacetate

The hydroxyl group can be converted into an ether through alkylation. This is typically achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in a Williamson ether synthesis. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH).

Table 5: Alkylation of the Hydroxyl Group

Alkylating AgentBaseProduct
Methyl iodide (CH₃I)NaHMethyl 2-cyclopentyl-2-methoxyacetate
Ethyl bromide (CH₃CH₂Br)NaHMethyl 2-ethoxy-2-cyclopentylacetate
Benzyl bromide (BnBr)NaHMethyl 2-(benzyloxy)-2-cyclopentylacetate

Acylation of the Hydroxyl Group

The hydroxyl group in this compound is a key functional group that can undergo acylation to form a variety of ester derivatives. This transformation is significant for modifying the compound's properties and for protecting the hydroxyl group during other chemical transformations. A common method for the acylation of alcohols is the use of acid anhydrides, such as acetic anhydride (B1165640), often in the presence of a catalyst. organic-chemistry.orglibretexts.org

The reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent. youtube.com Catalysts are often employed to increase the reactivity of the acylating agent or to facilitate the reaction under milder conditions. For instance, Lewis acids like copper(II) triflate (Cu(OTf)₂) or silver triflate have been shown to be efficient catalysts for the acylation of alcohols with acetic anhydride. organic-chemistry.orgorganic-chemistry.org Additionally, bases such as pyridine (B92270) or 4-(N,N-dimethylamino)pyridine (DMAP) can be used to scavenge the carboxylic acid byproduct and accelerate the reaction. organic-chemistry.org

The acylation of this compound with acetic anhydride would yield methyl 2-acetoxy-2-cyclopentylacetate. The general conditions for such a reaction are summarized in the table below.

Acylating Agent Catalyst/Base Solvent General Conditions Product
Acetic AnhydridePyridine or DMAPDichloromethane (CH₂Cl₂)Room temperatureMethyl 2-acetoxy-2-cyclopentylacetate
Acetyl ChlorideTriethylamineDiethyl ether0°C to room temperatureMethyl 2-acetoxy-2-cyclopentylacetate

Under acidic conditions, using a reagent like acetic anhydride in the presence of perchloric acid and glacial acetic acid, chemoselective O-acylation can be achieved. nih.gov This method is particularly useful when other functional groups that are sensitive to basic conditions are present. nih.gov

Reactions at the α-Carbon Center

The α-carbon of this compound, being adjacent to the ester carbonyl group, can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various substitution and bond-forming reactions. libretexts.org

The formation of an enolate at the α-carbon allows for nucleophilic substitution reactions. libretexts.org By treating this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF), the α-proton can be abstracted to generate a lithium enolate. This enolate can then react with various electrophiles. libretexts.org

For example, alkylation of the α-carbon can be achieved by reacting the enolate with an alkyl halide (e.g., methyl iodide or ethyl bromide). This reaction proceeds via an SN2 mechanism and results in the formation of a new carbon-carbon bond at the α-position. libretexts.org It is important to note that the hydroxyl group would likely need to be protected prior to enolate formation to prevent it from being deprotonated by the strong base.

Base Electrophile Solvent General Conditions Potential Product (with protected -OH)
Lithium Diisopropylamide (LDA)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)-78°C to room temperatureMethyl 2-cyclopentyl-2-hydroxy-2-methylacetate
Sodium Hydride (NaH)Benzyl Bromide (BnBr)Dimethylformamide (DMF)0°C to room temperatureMethyl 2-benzyl-2-cyclopentyl-2-hydroxyacetate

The enolate of this compound can also act as a nucleophile in carbon-carbon bond-forming reactions, such as the aldol (B89426) addition reaction. libretexts.orglibretexts.org In a crossed aldol reaction, the enolate can add to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. youtube.com

For instance, the lithium enolate of (protected) this compound could react with a simple aldehyde like acetaldehyde. The nucleophilic α-carbon of the enolate would attack the electrophilic carbonyl carbon of acetaldehyde. youtube.com Subsequent protonation of the resulting alkoxide would yield a β-hydroxy ester derivative. youtube.com These types of reactions are fundamental in organic synthesis for the construction of more complex molecules. alevelchemistry.co.uk

Another important class of carbon-carbon bond-forming reactions is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. alevelchemistry.co.ukyoutube.com

Derivatization Chemistry for Structural Modification and Analysis

Derivatization is a common strategy employed to modify the chemical structure of a compound to enhance its properties for analysis, particularly for chromatographic techniques like gas chromatography (GC). aocs.org For a compound like this compound, derivatization typically targets the polar hydroxyl group.

The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte by masking polar functional groups. nih.gov For the hydroxyl group in this compound, silylation is a widely used derivatization technique.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.gov The reaction is typically fast and proceeds under mild conditions.

Another approach is methylation of the hydroxyl group. This can be achieved using reagents like methyl iodide in the presence of a base, such as sodium hydride, in a polar aprotic solvent. nih.gov

Derivatization Type Reagent Solvent General Conditions Derivative
SilylationBSTFA (+ 1% TMCS)Acetonitrile (B52724) or Pyridine60-80°C for 15-30 minMethyl 2-cyclopentyl-2-(trimethylsilyloxy)acetate
MethylationMethyl Iodide (CH₃I) / NaOHDimethylacetamide80°C for 1 hMethyl 2-cyclopentyl-2-methoxyacetate

The conversion of the polar hydroxyl group to a less polar derivative, such as a TMS ether or a methyl ether, has a significant impact on the chromatographic behavior of this compound. nih.gov The derivatized compound is more volatile, allowing it to be analyzed by gas chromatography at lower temperatures, which minimizes the risk of thermal degradation. researchgate.net

Furthermore, the reduction in polarity leads to more symmetrical peak shapes and reduced tailing on common non-polar or semi-polar GC columns. This improvement in peak shape results in better resolution and increased sensitivity, which is crucial for accurate quantification. The resulting derivatives are also often more stable than their parent compounds. nih.gov

Introduction of Tagged Functionalities for Research Purposes

The introduction of tagged functionalities to molecules like this compound is a critical step in elucidating their biological activities, metabolic pathways, and distribution. These tags serve as reporters, allowing for the detection and quantification of the parent molecule in complex biological systems. The primary sites for the introduction of such tags on this compound are its hydroxyl and methyl ester groups. The choice of tagging strategy depends on the desired application and the type of tag to be incorporated.

Commonly employed tags include fluorescent labels for imaging studies, biotin (B1667282) for affinity-based purification, and isotopic labels for metabolic tracing and quantification by mass spectrometry. The chemical strategies to append these tags must be carefully selected to preserve the core structure and biological activity of the parent molecule.

The tertiary hydroxyl group in this compound is a prime target for functionalization. Various methods can be employed to attach research tags to this site.

Fluorescent Labeling: Fluorescent tags are instrumental for visualizing the localization of a molecule within cells or tissues. wikipedia.org A common approach involves the use of fluorescent molecules that have a reactive group capable of forming a stable bond with a hydroxyl group. For instance, a fluorophore equipped with an isocyanate group can react with the hydroxyl moiety of this compound to form a carbamate (B1207046) linkage. researchgate.net This reaction is typically performed in an inert solvent to prevent side reactions.

Reaction Scheme: Fluorescent Labeling via Isocyanate Chemistry

Biotinylation: Biotin is a vitamin that forms an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins. wikipedia.org This interaction is widely exploited for the detection and purification of biotinylated molecules. thermofisher.com The hydroxyl group of this compound can be biotinylated, although this may require activation of the hydroxyl group or the use of a biotin derivative with a suitable leaving group. A more straightforward approach would be to first introduce a linker to the hydroxyl group that can then be readily coupled to an activated biotin derivative, such as an N-hydroxysuccinimide (NHS) ester of biotin. nih.gov

The methyl ester group of this compound provides another handle for the introduction of tagged functionalities. This typically involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by the formation of an amide bond with a tag-containing amine.

Amide Bond Formation: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding 2-cyclopentyl-2-hydroxyacetic acid. This carboxylic acid can then be coupled with an amine-functionalized tag using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide linkage. masterorganicchemistry.commdpi.com This method is versatile and can be used to introduce a wide variety of tags, including fluorescent dyes, biotin, and isotopically labeled amino acids.

Reaction Scheme: Tagging via Amide Bond Formation

This approach has been successfully used in various contexts for the amidation of esters. acs.orgnih.govresearchgate.net

Isotopic Labeling: For studies involving metabolic fate and quantitative analysis by mass spectrometry, isotopic labeling is the method of choice. The ester group can be a site for the introduction of stable isotopes like ¹³C or ¹⁴C. acs.org One strategy involves the synthesis of the molecule using an isotopically labeled methylating agent in the final esterification step. Alternatively, the ester can be hydrolyzed and then re-esterified with an isotopically labeled alcohol. More advanced methods for the synthesis of isotopically labeled esters have also been developed. nih.govresearchgate.netthieme-connect.comnih.gov

The following table summarizes the potential tagging strategies for this compound:

Functional Group Tag Type Chemical Strategy Linkage Formed Research Application
HydroxylFluorescent DyeReaction with isocyanate-fluorophoreCarbamateCellular imaging
HydroxylBiotinMulti-step synthesis involving a linkerVaries with linkerAffinity purification
Methyl EsterFluorescent DyeHydrolysis followed by amide couplingAmideCellular imaging
Methyl EsterBiotinHydrolysis followed by amide couplingAmideAffinity purification
Methyl EsterIsotopic LabelSynthesis with labeled precursorsEster/AmideMetabolic tracing

It is important to note that any modification to the parent molecule has the potential to alter its biological activity. Therefore, the choice of the tag and the linkage chemistry should be carefully considered to minimize any steric or electronic perturbations. The biological activity of the tagged molecule should always be validated to ensure it accurately reflects the behavior of the untagged parent compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "Stereochemical Investigations of this compound and its Derivatives" due to the absence of specific data in the available scientific literature.

Stereochemical Investigations of Methyl 2 Cyclopentyl 2 Hydroxyacetate and Its Derivatives

Enantioseparation Methodologies for Racemic Mixtures

Chiral Chromatographic Techniques (e.g., Chiral HPLC, SFC)

Chiral chromatography is a cornerstone for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that utilize chiral stationary phases (CSPs) to achieve resolution.

For the analysis of the enantiomeric purity of 2-cyclopentyl-2-hydroxyacetic acid, a derivative of the target compound, Chiral HPLC has been successfully employed. While specific methods for Methyl 2-cyclopentyl-2-hydroxyacetate are not extensively detailed in publicly available literature, the conditions used for the analogous acid provide a strong basis for method development. A common approach involves the use of polysaccharide-based CSPs, which are known for their broad applicability in resolving a wide range of chiral compounds.

Table 1: Illustrative Chiral HPLC Conditions for the Analysis of 2-cyclopentyl-2-hydroxyacetic Acid Enantiomers

ParameterCondition
Column Astec Cyclobond I 2000
Mobile Phase 1 mol/L Triethylammonium Acetate (B1210297) : Acetonitrile (B52724) : Water (1:150:49)
Detection UV at 230 nm
Result Baseline separation of enantiomers with high purity (99.7% - 99.9%)

This data is derived from methodologies used for the analysis of the corresponding acid and serves as a representative example. google.com

Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative to HPLC for chiral separations. theanalyticalscientist.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar organic modifier like methanol (B129727) or ethanol (B145695). selvita.com The technique is particularly advantageous for preparative scale separations due to the lower viscosity and higher diffusivity of the mobile phase, which leads to higher efficiency and faster run times. theanalyticalscientist.com

Table 2: General SFC Parameters for Chiral Separation of Mandelic Acid Derivatives

ParameterTypical Conditions
Column Polysaccharide-based (e.g., Chiralpak AD-3, Chiralpak IC)
Mobile Phase CO2 with a polar modifier (e.g., Methanol, Ethanol)
Modifier % Typically 5-40%
Additive Often an acid (e.g., TFA) or base (e.g., IBA) at low concentrations (e.g., 25mM)
Temperature 35-40°C
Backpressure 100-150 bar

These parameters represent a general starting point for the chiral SFC separation of compounds structurally similar to this compound. nih.govresearchgate.net

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially scalable methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid (2-cyclopentyl-2-hydroxyacetic acid) with an enantiomerically pure chiral base, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

A successful resolution of racemic 2-cyclopentyl-2-hydroxyacetic acid has been achieved using chiral amines as resolving agents. Specifically, (R)-(+)-α-phenylethylamine has proven to be an effective resolving agent. The process involves dissolving the racemic acid and the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then isolating it by filtration. The desired enantiomer of the acid can then be recovered from the purified diastereomeric salt.

Table 3: Research Findings on the Diastereomeric Salt Resolution of Racemic 2-cyclopentyl-2-hydroxyacetic Acid

Resolving AgentSolventKey FindingsYield of (R)-acidPurity of (R)-acid
(R)-(+)-α-phenylethylamineTolueneFormation of a crystalline diastereomeric salt.86.42%99.9% (by HPLC)

This data is based on the resolution of the corresponding acid, 2-cyclopentyl-2-hydroxyacetic acid. google.com

The choice of solvent is crucial in diastereomeric salt formation as it significantly influences the solubility difference between the diastereomers and, consequently, the efficiency of the resolution. The success of this method relies on the careful selection of the resolving agent and crystallization conditions to maximize the yield and enantiomeric purity of the desired product.

Advanced Analytical Characterization Techniques for Methyl 2 Cyclopentyl 2 Hydroxyacetate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of Methyl 2-cyclopentyl-2-hydroxyacetate, providing detailed information about its atomic composition and the bonding arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of a related compound, methyl 2-hydroxybenzoate, distinct signals corresponding to different proton environments are observed. The integrated signal ratio of 3:1:1:1:1:1 in its high-resolution spectrum aligns with its structural formula. For this compound, one would anticipate characteristic signals for the methyl ester protons, the hydroxyl proton, and the protons of the cyclopentyl ring. The chemical shifts and splitting patterns of the cyclopentyl protons would provide valuable information about their spatial arrangement.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule. For a similar compound, methyl 2-hydroxybenzoate, the spectrum shows eight distinct chemical shift lines, corresponding to the eight different carbon environments in the molecule. In the case of this compound, distinct resonances would be expected for the carbonyl carbon of the ester group, the carbon atom of the methyl group, the carbon atom bonded to the hydroxyl group, and the various carbon atoms within the cyclopentyl ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Compound Name ¹³C-NMR Data
Methyl 2-hydroxybenzoate8 distinct chemical shifts indicating 8 different carbon environments.
This compoundExpected to show distinct signals for carbonyl, methyl, hydroxyl-bearing, and cyclopentyl carbons.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, high-resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would indicate the purity of the sample, while the mass spectrum would provide the molecular ion peak, confirming the molecular weight. For instance, in the GC-MS analysis of methyl cyclopentane (B165970), a molecular ion peak at m/z 84 is observed, along with fragment ions at m/z 69, 55, and 41, corresponding to the loss of methyl, ethyl, and propyl groups, respectively.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate determination of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Compound Name Molecular Weight Molecular Formula
Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate234.29 g/mol C₁₄H₁₈O₃
Methyl 2-(2-hydroxycyclopentyl)acetate158.19 g/mol C₈H₁₄O₃
This compoundNot availableNot available

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-O stretching vibrations of the ester and alcohol functionalities would also be observable. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that is characteristic of the entire molecule. For comparison, the IR spectrum of methyl 2-hydroxybenzoate clearly shows the presence of both ester and phenol (B47542) functional groups.

Functional Group Expected IR Absorption Range (cm⁻¹)
Hydroxyl (-OH)3200-3600 (broad)
Carbonyl (C=O) of Ester1735-1750 (strong)
C-O Stretch1000-1300

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating the components of a mixture and determining the purity of a compound.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of this compound and for quantifying any volatile impurities. The retention time of the compound in the GC column is a characteristic property that can be used for its identification.

Supercritical Fluid Chromatography (SFC) for Diastereomer/Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering distinct advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster analysis times, higher efficiencies, and reduced use of toxic organic solvents. chromatographyonline.com The technique utilizes a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas.

For the enantiomeric separation of compounds like this compound, SFC is particularly effective when coupled with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated broad applicability in resolving the enantiomers of various chemical classes, including esters. nih.govnih.govmdpi.com The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase.

The mobile phase in chiral SFC typically consists of supercritical CO2 and an organic modifier, usually an alcohol like methanol (B129727) or ethanol (B145695), which is necessary to increase the mobile phase's solvent strength and improve peak shape. mdpi.comresearchgate.net The choice of the specific CSP and the composition of the mobile phase are critical parameters that must be optimized to achieve baseline separation of the enantiomers. Research on related fatty acid esters of hydroxy fatty acids (FAHFAs) has shown that amylose-based CSPs with acetonitrile-methanol modifiers can achieve rapid enantioseparation. nih.gov This approach provides a strong precedent for developing a successful separation method for the enantiomers of this compound.

ParameterTypical Condition/ValuePurpose/Rationale
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)Provides chiral recognition sites for differential interaction with enantiomers. mdpi.com
Mobile Phase Supercritical Carbon Dioxide (CO₂) with Organic ModifierPrimary mobile phase with low viscosity and high diffusivity, enabling fast separations. chromatographyonline.com
Organic Modifier Methanol, Ethanol, or Acetonitrile (B52724) (5-40%)Increases mobile phase polarity and analyte solubility, modulating retention and selectivity. nih.gov
Flow Rate 2-5 mL/minHigher flow rates are possible compared to HPLC due to the low viscosity of the mobile phase. researchgate.net
Back Pressure 100-200 barMaintains the CO₂ in its supercritical state throughout the system.
Temperature 35-50 °CInfluences fluid density and interaction kinetics, affecting separation efficiency.

Hyphenated Analytical Systems (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, alpha-hydroxy esters like this compound may require derivatization prior to GC analysis to increase their volatility and thermal stability. A common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The derivatized analyte is then separated from other components on a capillary GC column. Following separation, the analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI causes reproducible fragmentation of the molecule, generating a characteristic mass spectrum that serves as a "fingerprint" for identification. The mass spectrum would be expected to show a molecular ion peak (or a related M-15 peak from the loss of a methyl group) and fragment ions corresponding to specific structural motifs of the molecule, allowing for definitive structural confirmation.

Technique ComponentParameter/DescriptionExpected Information
Derivatization Silylation (e.g., with BSTFA or TMCS)Increases volatility and thermal stability by capping the hydroxyl group.
GC Column Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)Separates the analyte from impurities based on boiling point and polarity.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible, high-energy fragmentation for library matching and structural elucidation.
Mass Analyzer Quadrupole or Ion TrapSeparates ions based on their mass-to-charge ratio (m/z).
Expected Fragments Fragments from cleavage of ester, cyclopentyl, and hydroxyl groupsProvides a characteristic fragmentation pattern for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly suitable for the analysis of less volatile or thermally labile compounds and can often be performed without derivatization. researchgate.netresearchgate.net For this compound, reversed-phase HPLC would be the typical separation mode, using a C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol.

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an atmospheric pressure ionization source, most commonly electrospray ionization (ESI). ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), preserving the molecular weight information. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the precursor ion. Furthermore, LC-MS operated in a targeted mode, such as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity for quantification. nih.gov This technique has been successfully used for the analysis of various fatty acid esters of hydroxy fatty acids in complex biological matrices. nih.govspringernature.com

Technique ComponentParameter/DescriptionExpected Information
LC Column Reversed-phase (e.g., C18)Separates the analyte based on hydrophobicity.
Mobile Phase Water/Acetonitrile or Water/Methanol gradient with additives (e.g., formic acid)Elutes the analyte from the column and facilitates ionization.
Ionization Mode Electrospray Ionization (ESI) in positive or negative modeGenerates intact molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) for molecular weight determination. nih.gov
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), or OrbitrapProvides accurate mass measurements and allows for tandem MS (MS/MS) experiments for structural analysis.
Analysis Mode Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)Used for qualitative identification (Full Scan) or high-sensitivity quantification (SIM/MRM). nih.gov

Advanced Techniques for Material Characterization and Microstructure Analysis

While this compound is a small molecule, these techniques are highly applicable if the compound forms aggregated structures such as crystals, self-assembled monolayers, or thin films, or if it is used as a monomer for polymerization. The characterization of poly(α-hydroxy esters) is a well-established field where such methods are critical. nih.govnist.gov

X-ray Diffraction (XRD)

If the compound can be crystallized, single-crystal XRD can determine its precise three-dimensional atomic structure, including bond lengths, bond angles, and absolute stereochemistry. Powder XRD (PXRD) can be used to analyze the bulk crystalline form, identify different polymorphs, and assess crystallinity.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of the material. For aggregates or a polymeric form of the compound, SEM would reveal details about particle size, shape, and surface texture. nist.gov Transmission Electron Microscopy (TEM) provides higher resolution images of the internal microstructure. acs.org For a polymeric scaffold or film derived from the compound, TEM could be used to investigate features like porosity and phase distribution within the material.

Atomic Force Microscopy (AFM)

AFM is a powerful tool for high-resolution surface imaging at the nanometer scale. It can be used to characterize the surface roughness and morphology of thin films or self-assembled monolayers of the compound on a substrate. researchgate.net AFM provides three-dimensional topographical maps of the surface without requiring a vacuum, allowing for analysis under various conditions.

TechniqueApplicabilityInformation Obtained
X-ray Diffraction (XRD) Crystalline solid forms of the compoundAtomic structure, crystal lattice parameters, polymorphism, and crystallinity.
Scanning Electron Microscopy (SEM) Aggregates, powders, or polymeric formsSurface morphology, particle size and shape, and topography. nist.gov
Transmission Electron Microscopy (TEM) Thin films or polymeric materialsInternal microstructure, phase morphology, and nanoscale features. acs.org
Atomic Force Microscopy (AFM) Thin films or surface coatingsHigh-resolution 3D surface topography, roughness, and nanomechanical properties. researchgate.net

Theoretical and Computational Studies of Methyl 2 Cyclopentyl 2 Hydroxyacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Methyl 2-cyclopentyl-2-hydroxyacetate, these methods can provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for this compound would allow for the determination of its optimized molecular geometry, electronic properties, and energetic profile.

Researchers can employ various functionals and basis sets within DFT to calculate key parameters. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for organic molecules, providing a good balance between accuracy and computational cost. researchgate.net Such calculations would yield the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in understanding the electronic properties that govern the molecule's reactivity. Key descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Another important aspect that can be explored using DFT is the distribution of charge within the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how this compound might interact with other molecules.

Computational analysis, particularly using DFT, is a cornerstone for elucidating reaction mechanisms. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is key to understanding the reaction kinetics.

For example, in the synthesis of this compound, different stereoisomers can be formed. Computational analysis can help in understanding the factors that control this stereoselectivity by comparing the activation energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be the favored one, leading to the major product.

Vibrational frequency analysis is also performed on the calculated structures. For a stable molecule (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Illustrative Energy Profile for a Hypothetical Reaction of this compound

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials.
Transition State 1 +15.2 Energy barrier for the first step.
Intermediate -5.7 A stable species formed during the reaction.
Transition State 2 +10.8 Energy barrier for the second step.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.

This compound has several rotatable bonds, and the cyclopentyl ring can adopt different puckered conformations. This leads to a complex conformational landscape with multiple energy minima. Conformational analysis aims to identify the most stable conformations (global minimum) and other low-energy conformers that may be populated at room temperature.

Molecular mechanics force fields, such as MMFF94 or AMBER, are often used for an initial scan of the conformational space due to their computational efficiency. The low-energy conformers identified can then be further optimized using more accurate DFT methods to obtain their relative energies and populations according to the Boltzmann distribution. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity.

The cyclopentane (B165970) ring itself is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms. The substituents on the ring will influence the relative stability of these conformations.

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Molecular dynamics (MD) simulations can model these interactions over time. In an MD simulation, the atoms are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.

MD simulations can provide detailed information about how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the hydroxyl group of this compound and water molecules. These simulations can also predict macroscopic properties such as density, viscosity, and diffusion coefficients.

Solvent effects can also be incorporated into quantum chemical calculations using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including a number of explicit solvent molecules in the calculation. These models are essential for obtaining accurate predictions of properties in solution, as the solvent can significantly influence the electronic structure and reactivity of the solute.

Predictive Modeling in Stereoselective Synthesis

The stereoselective synthesis of molecules like this compound, which contains chiral centers, is of great importance. Predictive models, often built upon computational chemistry and machine learning, are becoming increasingly valuable in this field. nih.gov

For the synthesis of a specific stereoisomer of this compound, predictive models can help in selecting the optimal chiral catalyst or auxiliary. These models are often trained on experimental data from a range of similar reactions. By identifying key molecular descriptors that correlate with stereoselectivity, these models can predict the outcome of a new reaction with a certain degree of accuracy.

Quantum chemical calculations are also a key component of predictive modeling in this area. By calculating the energies of the transition states for the formation of different stereoisomers, the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction can be predicted. These predictions can guide the experimental design of more efficient and selective synthetic routes, reducing the need for extensive trial-and-error experimentation. rsc.org

In Silico Screening and Library Design of Derivatives

In silico screening and the rational design of chemical libraries are powerful computational strategies to explore the chemical space around a lead compound like this compound. These approaches aim to identify derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. The process is iterative, combining computational predictions with synthetic chemistry and biological testing.

Virtual Library Design

The first step is the creation of a focused virtual library of derivatives based on the core scaffold of this compound. This is typically achieved through systematic modification of different parts of the molecule. For this specific compound, key modification sites include the cyclopentyl ring, the hydroxyl group, and the methyl ester group. The design of this library is guided by established medicinal chemistry principles to ensure that the resulting virtual compounds are synthetically feasible and possess drug-like properties.

A hypothetical virtual library could be constructed by introducing a variety of substituents at these key positions to modulate properties such as size, lipophilicity, hydrogen bonding capacity, and metabolic stability.

Table 1: Hypothetical Virtual Library of this compound Derivatives This table is for illustrative purposes to demonstrate the concept of a virtual derivative library and does not represent actual research findings.

Derivative ID Modification Site Substituent Rationale for Inclusion
MCH-001 Cyclopentyl Ring 4-fluoro Modulate lipophilicity and metabolic stability
MCH-002 Cyclopentyl Ring 3,3-dimethyl Increase steric bulk and explore pocket filling
MCH-003 Hydroxyl Group O-methyl ether Remove hydrogen bond donor capacity
MCH-004 Hydroxyl Group O-acetyl ester Introduce a potential prodrug moiety
MCH-005 Methyl Ester Ethyl ester Alter solubility and hydrolysis rate
MCH-006 Methyl Ester Amide (CONH2) Introduce hydrogen bonding and change polarity

In Silico Screening Workflow

Once the virtual library is designed, it is subjected to a hierarchical virtual screening process. nih.gov This multi-step approach efficiently filters the library to identify the most promising candidates for synthesis and biological evaluation. The screening can be either structure-based, if the three-dimensional structure of the biological target is known, or ligand-based, which relies on the properties of known active molecules. eurofinsdiscovery.comwikipedia.org

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of a target protein or enzyme. nih.gov Molecular docking simulations are performed to predict how each derivative from the virtual library binds to the active site of the target. creative-biolabs.com The derivatives are then ranked based on a scoring function that estimates their binding affinity. wikipedia.org

Ligand-Based Virtual Screening (LBVS): When a target structure is unavailable, LBVS methods are used. cam.ac.uk These approaches utilize the information from a set of known active compounds. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for activity, and quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. nih.gov

Following the initial screening, further computational analyses are typically performed on the top-ranked "hits" to refine the predictions. This includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds with unfavorable pharmacokinetic or safety profiles. nih.govnih.gov

Table 2: Theoretical In Silico Screening Workflow for MCH Derivatives This table outlines a general, hypothetical workflow and does not constitute results from a specific study.

Step Method Objective Software/Tools Example
1. Library Preparation 3D Structure Generation & Energy Minimization Prepare low-energy conformers of each derivative for screening. OpenBabel, RDKit
2. Initial Screening Molecular Docking (SBVS) or Pharmacophore Screening (LBVS) Identify derivatives with high predicted binding affinity or good pharmacophoric fit. AutoDock Vina, GOLD, LigandScout
3. Hit Filtering Application of Drug-Likeness Filters (e.g., Lipinski's Rule of Five) Remove compounds with poor physicochemical properties. FAF-Drugs4, SwissADME
4. ADMET Prediction In Silico ADMET Modeling Predict pharmacokinetic and toxicity profiles of the filtered hits. QikProp, ADMETlab 2.0

Through these theoretical and computational approaches, a large number of potential derivatives of this compound can be evaluated in a rapid and cost-effective manner, significantly streamlining the discovery of new chemical entities with desired properties.

Despite extensive searches for information on the chemical compound "this compound," publicly available scientific literature and data are insufficient to generate a thorough and detailed article focusing on its specific applications and industrial relevance as a chemical intermediate. The available information primarily consists of supplier listings and general classifications as a building block in organic synthesis, without providing concrete examples or in-depth research findings.

Consequently, it is not possible to construct an article that adheres to the requested outline, which requires detailed, informative, and scientifically accurate content for the following sections:

Applications and Industrial Relevance of Methyl 2 Cyclopentyl 2 Hydroxyacetate As a Chemical Intermediate

Contribution to Chemical Libraries for Research and Development

Green Chemistry Approaches in the Synthesis of Methyl 2 Cyclopentyl 2 Hydroxyacetate

Sustainable Solvent Selection and Replacement

A significant portion of the waste generated in chemical synthesis, often estimated at over 80%, is from solvent use. scientificupdate.com Therefore, the selection of environmentally benign solvents is a critical aspect of greening the synthesis of Methyl 2-cyclopentyl-2-hydroxyacetate. The ideal green solvent should be derived from renewable resources, have low toxicity, be biodegradable, and have physical properties that allow for easy recovery and reuse.

Utilization of Bio-based Solvents (e.g., 2-MeTHF, CPME)

Traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, while effective, are often volatile, can form explosive peroxides, and raise environmental concerns. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as superior green alternatives. nih.govresearchgate.net

2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural (B47365) or levulinic acid. scispace.com It offers several advantages over THF, including a higher boiling point (80°C), lower miscibility with water, and greater stability, which makes it suitable for a wider range of reaction temperatures and simplifies work-up procedures. scispace.com Its lower miscibility with water is particularly beneficial for reactions involving aqueous work-ups, as it facilitates phase separation and reduces the volume of aqueous waste. In the context of synthesizing α-hydroxy esters, 2-MeTHF can be a suitable medium for various synthetic steps, including those involving organometallic reagents which are often used to construct the carbon skeleton. nih.govnih.gov

Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent considered to be environmentally friendly. nih.govwikipedia.org It boasts a high boiling point (106°C), a narrow explosion range, and slow peroxide formation. researchgate.netwikipedia.org CPME is stable under both acidic and basic conditions, making it versatile for various reaction types. researchgate.net Its hydrophobic nature and ability to form an azeotrope with water facilitate water removal, which can be advantageous in esterification reactions. wikipedia.org For the synthesis of this compound, CPME could be an excellent choice for steps such as Grignard reactions or other organometallic additions, where its stability and higher boiling point offer operational advantages over more traditional ethers. mdpi.comresearchgate.net

Property2-MeTHFCPMETHF
Source Renewable (Biomass)Non-renewableNon-renewable
Boiling Point 80 °C106 °C66 °C
Water Solubility LowVery LowMiscible
Peroxide Formation LowVery LowHigh
Stability GoodHigh (Acid/Base)Moderate

Application of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" because their properties can be tuned by modifying the cation and anion structure. nih.gov Key advantages include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. In the synthesis of α-hydroxy esters, ILs can function as both the solvent and the catalyst. nih.govresearchgate.net For instance, acidic ionic liquids can catalyze esterification reactions, replacing traditional corrosive mineral acids. nih.gov The non-volatile nature of ILs simplifies product separation, which can often be achieved by simple distillation or extraction, allowing the IL to be recycled. researchgate.net Enzymatic synthesis of esters has also been successfully performed in ionic liquids, which can enhance sugar solubility and improve enzymatic reactivity and regioselectivity in the synthesis of related compounds. rsc.org

Solvent-Free Reaction Conditions

The most environmentally benign approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions offer numerous benefits, including reduced waste, lower costs, simplified work-up procedures, and often, accelerated reaction rates. For certain synthetic steps towards this compound, such as esterification or certain catalytic reactions, solvent-free conditions could be viable. For example, multicomponent reactions, such as the Passerini reaction to form α-hydroxy amides (structurally related to α-hydroxy esters), have been successfully conducted under solvent-free conditions, indicating the potential for similar strategies in ester synthesis. researchgate.net

Development of Environmentally Benign Catalytic Systems

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. The development of environmentally benign catalysts for the synthesis of this compound focuses on replacing hazardous and wasteful reagents with more sustainable alternatives. This includes the use of heterogeneous catalysts, which are easily separated from the reaction mixture and recycled, and non-toxic, earth-abundant metal catalysts or organocatalysts.

For the synthesis of α-hydroxy esters, heterogeneous acid catalysts like zeolites, ion-exchange resins, or supported acids can replace traditional homogeneous acids like sulfuric acid in esterification reactions. nih.gov This simplifies purification, minimizes corrosive waste streams, and allows for catalyst reuse. Furthermore, visible-light-induced reactions that proceed without any catalyst or additive represent a frontier in green synthesis, offering a highly efficient and clean method for producing α-hydroxy esters from α-diazoesters and water. organic-chemistry.org

Atom Economy and Waste Minimization Strategies in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic routes with high atom economy are inherently less wasteful.

Designing a synthesis for this compound with high atom economy would involve prioritizing addition reactions (e.g., cycloadditions, additions of organometallics to carbonyls) over substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov For example, a synthetic pathway that constructs the carbon skeleton through an addition reaction followed by a catalytic oxidation or hydroxylation would likely have a higher atom economy than a route involving protecting groups or stoichiometric reagents that are not incorporated into the final molecule. nih.gov

Waste minimization is a broader strategy that encompasses atom economy but also considers factors like solvent use, energy consumption, and the generation of non-stoichiometric waste. repec.org Strategies for minimizing waste in the production of this compound include:

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) without isolating intermediates. This reduces solvent use for reactions and purifications, minimizes material losses during transfers, and saves energy and time. rsc.org

Recycling: Implementing procedures to recover and reuse solvents and catalysts.

Use of Renewable Feedstocks: Designing synthetic routes that start from bio-based raw materials where possible.

Green MetricDefinitionRelevance to Synthesis
Atom Economy (MW of product / Σ MW of reactants) x 100%Measures the intrinsic efficiency of a reaction. researchgate.net
E-Factor Total mass of waste / Mass of productA simple, comprehensive measure of waste generated. nih.gov
Process Mass Intensity (PMI) Total mass input / Mass of productConsiders all materials used (reactants, solvents, reagents). acs.org
Reaction Mass Efficiency (RME) Mass of product / Σ Mass of reactantsA practical metric that accounts for yield and stoichiometry. nih.gov

Flow Chemistry and Continuous Manufacturing for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. flinders.edu.aumit.edu The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction parameters and enabling the use of highly exothermic or hazardous reactions under safer conditions. mdpi.com

For the synthesis of this compound, a multi-step continuous-flow system could be designed to telescope several synthetic transformations. flinders.edu.au This approach minimizes manual handling of intermediates, reduces reaction times from hours to minutes, and can facilitate in-line purification and analysis. rsc.org The improved control over temperature and residence time can lead to higher yields and selectivities, reducing the formation of byproducts and simplifying downstream processing. rsc.org Continuous manufacturing represents a paradigm shift from traditional batch production, offering a more efficient, consistent, and environmentally friendly approach to chemical synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-cyclopentyl-2-hydroxyacetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Grignard reagent addition to cyclopentyl ketones, followed by esterification. For example, methyl 2-chloro-2-cyclopropylideneacetate derivatives are synthesized using sequential Michael additions and cyclopropane ring-opening reactions ( ). Optimization involves controlling temperature (e.g., −78°C for Grignard reactions), solvent selection (THF or diethyl ether), and stoichiometric ratios to minimize byproducts.
  • Key Data : Reaction yields improve with slow addition of reagents and anhydrous conditions. NMR monitoring (e.g., 1^1H NMR δ 3.65 ppm for methoxy groups) confirms intermediate formation ( ) .

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